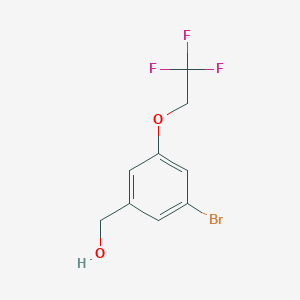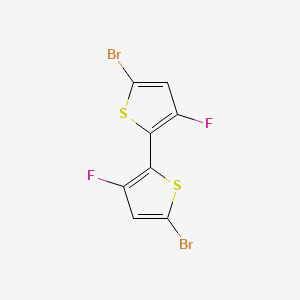![molecular formula C17H9ClFN7 B12098080 5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12098080.png)
5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that features a unique structure combining a pyrazine ring with an imidazo[4,5-c]pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the imidazo[4,5-c]pyridine core. This core can be synthesized through a cyclization reaction involving 2-chloro-6-fluorobenzylamine and a suitable pyridine derivative under acidic conditions. The resulting intermediate is then coupled with a pyrazine-2-carbonitrile derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: Its structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It is used in studies to understand its interaction with various biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride: This compound shares the chloro and fluoro substituents but differs in its core structure.
2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine: Another compound with a similar fluorophenyl group but a different heterocyclic core.
Uniqueness
The uniqueness of 5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile lies in its combination of the imidazo[4,5-c]pyridine and pyrazine rings, which imparts distinct chemical and biological properties. This structural arrangement allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H9ClFN7 |
|---|---|
Molekulargewicht |
365.7 g/mol |
IUPAC-Name |
5-[[2-(2-chloro-6-fluorophenyl)-1H-imidazo[4,5-c]pyridin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C17H9ClFN7/c18-10-2-1-3-11(19)14(10)16-24-12-4-5-21-17(15(12)26-16)25-13-8-22-9(6-20)7-23-13/h1-5,7-8H,(H,24,26)(H,21,23,25) |
InChI-Schlüssel |
AOOGJBWSYNIURU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3NC4=NC=C(N=C4)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B12098026.png)

![[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)





![N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B12098095.png)
